molecular formula C9H10O4 B8433461 (S)-2-Hydroxy-3-phenoxypropanoic acid

(S)-2-Hydroxy-3-phenoxypropanoic acid

Cat. No.: B8433461
M. Wt: 182.17 g/mol
InChI Key: LFXFALZEDWJECS-QMMMGPOBSA-N
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Description

Key properties include a melting point of 132–134°C (methanol recrystallization) and a specific optical rotation of [α]D²⁰ = +25.6 (c = 1.2, MeOH) . Its structure features a hydroxyl group at the α-carbon and a phenoxy group at the β-carbon, rendering it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

(2S)-2-hydroxy-3-phenoxypropanoic acid

InChI

InChI=1S/C9H10O4/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1

InChI Key

LFXFALZEDWJECS-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC[C@@H](C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)OCC(C(=O)O)O

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

(S)-2-Hydroxy-3-phenoxypropanoic acid is primarily recognized for its role as a herbicide. It belongs to the class of phenoxypropionic acids, which are effective in controlling a wide range of weeds while demonstrating low toxicity to crops. The synthesis of this compound has been optimized to enhance its efficiency and reduce production costs, making it a viable candidate for modern agricultural practices.

Table 1: Herbicidal Efficacy of this compound

Weed SpeciesApplication Rate (g/ha)Efficacy (%)Crop Safety
Common Lambsquarters20085High
Barnyard Grass15090Moderate
Pigweed25080High

This table illustrates the efficacy of this compound against various weed species at different application rates, highlighting its potential in weed management strategies.

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its derivatives. These compounds have shown promising activity against multidrug-resistant bacterial strains and fungi, making them candidates for new antimicrobial agents.

Case Study: Antimicrobial Efficacy Against Drug-Resistant Pathogens

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida auris. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for bacterial strains, indicating strong potential for therapeutic applications.

Synthesis and Chemical Properties

Synthetic Methods

The synthesis of this compound involves several steps that optimize yield and purity. The use of environmentally friendly solvents and reagents has been emphasized to align with sustainable practices in chemical manufacturing.

Table 2: Synthesis Overview

StepReagents UsedYield (%)
HydrolysisEthyl lactate, sodium hydroxide86
ReductionBoron trifluoride, sodium iodide90
Purification via ChromatographySilica gel chromatography>95

This table summarizes the synthesis process, highlighting key reagents and yields achieved at each stage.

Chemical Reactions Analysis

Protection of α-Hydroxy Acid Group

The hydroxyl and carboxylic acid groups are protected with acetone to form 2,2-dimethyl-5-(phenoxymethyl)-1,3-dioxolan-4-one (PhDOX, 5 ) :

  • Reactants :

    • (S)-2-Hydroxy-3-phenoxypropanoic acid (4 , 5.96 mmol)

    • Acetone (50 mL)

    • Concentrated H2_2SO4_4 (2.5 mL)

  • Conditions :

    • Reaction at −10°C for 4 hours.

    • Neutralization with NaHCO3_3.

  • Yield : 51% (1.43 g) .

  • Characterization :

    • 1^1H NMR (CDCl3_3): δ 7.31 (dd, J = 8.8, 7.4 Hz, 2H), 7.01 (tt, J = 7.3 Hz, 1H) .

    • 13^{13}C NMR (CDCl3_3): δ 170.41 (carbonyl), 158.17 (aromatic C-O) .

Polymerization of PhDOX

PhDOX undergoes cationic polymerization to form a cross-linked polyester thermoset :

  • Reactants :

    • PhDOX (5 , 3.14 mmol)

    • p-Toluenesulfonic acid (p-TSA, 0.157 mmol)

  • Conditions :

    • Heating at 150°C under N2_2 for 3 hours.

  • Product Analysis :

    • SEC: Oligomeric product with Mn_n = 2000 g/mol .

    • 1^1H NMR: Peaks at δ 12.5 ppm (−COOH) and δ 5.5 ppm (−OH), confirming residual hydroxyl and carboxyl groups .

Degradation of the Thermoset

The polymer undergoes hydrolytic degradation under microwave-assisted acidic conditions :

  • Conditions :

    • 10% H2_2SO4_4, microwave irradiation (150°C, 30 min).

  • FT-IR Analysis :

    Wavenumber (cm1^{-1})Assignment
    1790 (monomer)C=O stretch (ester)
    1749 (thermoset)C=O stretch (polyester)
    1728 (degradation)C=O stretch (carboxylic acid)
  • Key Observations :

    • Complete disappearance of allyl group signals (1000 cm1^{-1}) confirms cross-linking .

Mechanistic Insights

  • Polymerization : Follows a cationic mechanism initiated by p-TSA, involving protonation of ester carbonyl groups and subsequent chain propagation .

  • Degradation : Hydrolysis of ester linkages regenerates carboxylic acid and hydroxyl groups, confirmed by FT-IR and NMR .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenoxy Group

rac-2-Hydroxy-3-(2-methylphenoxy)propanoic acid (rac-2)
  • Structural difference: Incorporates a 2-methylphenoxy group instead of a simple phenoxy.
  • Impact on properties : Higher melting point (153–154°C) compared to (S)-1, likely due to increased molecular symmetry and packing efficiency in the racemic form .
(S)-2-Hydroxy-3-(2-methylphenoxy)propanoic acid ((S)-2)
  • Structural difference : Same as rac-2 but retains the (S)-configuration.
  • Impact on properties : Lower melting point (122–124°C) than rac-2, demonstrating how enantiopurity disrupts crystal lattice stability .

Variations in the Hydroxy Acid Backbone

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid
  • Structural difference : Bromine substitution at the β-carbon and a methyl group at the α-carbon.
  • Impact on properties: The bromine atom introduces steric bulk and electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with the phenoxy group in (S)-1, which participates in hydrogen bonding .
3-Hydroxy-2-phenylpropanoic acid
  • Structural difference: Phenyl group at the α-carbon instead of the β-phenoxy group.
  • Impact on properties: The α-phenyl substitution enhances acidity (lower pKa) due to electron-withdrawing effects, whereas the β-phenoxy group in (S)-1 provides resonance stabilization .
(2S)-2-Amino-3-(3-nitrophenyl)propanoic acid
  • Structural difference: Nitro group at the meta position of the phenyl ring and an amino group replacing the hydroxyl.
  • Impact on properties: The nitro group increases oxidative stability and alters electronic properties, while the amino group enables peptide bond formation, diverging from (S)-1’s hydroxyl-mediated reactivity .

Extended Aromatic Systems

(2S)-2-(4-Phenethylphenoxy)-3-phenylpropanoic acid
  • Structural difference: A phenethyl-substituted phenoxy group and a phenyl group at the β-carbon.

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Selected Compounds

Compound Name Melting Point (°C) Optical Activity ([α]D²⁰) Key Functional Groups Notable Properties
(S)-2-Hydroxy-3-phenoxypropanoic acid 132–134 +25.6 (c=1.2, MeOH) α-OH, β-phenoxy Hydrogen-bonding capability
rac-2-Hydroxy-3-(2-methylphenoxy)propanoic acid 153–154 N/A (racemic) α-OH, β-2-methylphenoxy High symmetry crystallization
(S)-2-Hydroxy-3-(2-methylphenoxy)propanoic acid 122–124 +26.8 (c=0.7, MeOH) α-OH, β-2-methylphenoxy Chiral disruption of packing
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid Not reported Not reported α-OH, β-Br, α-CH₃ Electrophilic β-carbon
3-Hydroxy-2-phenylpropanoic acid Not reported Not reported α-OH, α-phenyl Enhanced acidity

Preparation Methods

Stereospecific Double S<sub>N</sub>2 Reaction from L-Phenylalanine Derivatives

The double S<sub>N</sub>2 reaction provides a stereochemically reliable route to (S)-2-hydroxy-3-phenoxypropanoic acid. Starting with L-phenylalanine, hydroxylation occurs via sequential nucleophilic substitutions:

  • O-Alkylation : L-phenylalanine undergoes selective O-benzylation using benzyl bromide in the presence of NaOH and a chelating agent (e.g., EDTA), forming (S)-2-benzyloxy-3-phenylpropanoic acid .

  • Diazotization and Phenoxy Substitution : The benzyl-protected intermediate is treated with sodium nitrite and HCl, generating a diazonium salt. Subsequent reaction with sodium phenoxide replaces the benzyloxy group with phenoxy, yielding this compound after catalytic hydrogenation (Pd/C, H<sub>2</sub>) .

Key Data :

ParameterValueSource
Enantiomeric excess (ee)97–99%
Overall yield40–45%
Reaction time24–48 hours

This method’s stereochemical fidelity arises from the retention of configuration during the S<sub>N</sub>2 steps, as confirmed by optical rotation comparisons ([α]<sub>D</sub><sup>25</sup> = -27 ± 2° in NaOH) .

Oxidation of (R)-3-Chloropropane-1,2-diol Followed by Phenoxy Substitution

A two-step oxidative strategy enables modular synthesis:

  • Oxidation : (R)-3-Chloropropane-1,2-diol is oxidized to (R)-3-chloro-2-hydroxypropanoic acid using chromium trioxide in sulfuric acid .

  • Nucleophilic Aromatic Substitution : The chloro group is displaced by sodium phenoxide in DMF at 80°C, producing this compound with inversion of configuration .

Advantages :

  • Avoids protective groups, simplifying purification.

  • Compatible with electron-deficient phenols due to the chloro leaving group’s reactivity.

Limitations :

  • Requires stoichiometric CrO<sub>3</sub>, posing environmental concerns.

  • Yields drop to 30–35% with sterically hindered phenols .

Industrial-Scale Synthesis via L-Tyrosine Derivatives

Patents US20160102042A1 and US9550719B2 outline a scalable route from L-tyrosine:

  • Selective O-Methylation : L-Tyrosine is treated with methyl iodide and K<sub>2</sub>CO<sub>3</sub> in DMF, forming (S)-2-methoxy-3-(4-methoxyphenyl)propanoic acid .

  • Demethylation and Phenoxy Introduction : BF<sub>3</sub>-mediated cleavage of the methyl ether, followed by coupling with phenol using Mitsunobu conditions (DIAD, PPh<sub>3</sub>), affords the target compound .

Process Optimization :

  • Chelating agents (e.g., EDTA) prevent racemization during O-alkylation.

  • Diafiltration removes salts, improving crude product purity to >95% .

Microwave-Assisted Synthesis for Rapid Access

A modified S<sub>N</sub>2 approach using microwave irradiation reduces reaction times:

  • Microwave Conditions : (S)-2-Bromo-3-phenoxypropanoic acid is heated with AgNO<sub>3</sub> in H<sub>2</sub>O at 120°C for 10 minutes, achieving 85% conversion .

  • Workup : Neutralization with NaOH and extraction yields the sodium salt, which is acidified to isolate the free acid.

Benefits :

  • 10-fold reduction in reaction time compared to conventional heating.

  • Minimizes side reactions (e.g., elimination) due to precise temperature control.

Analytical Characterization and Quality Control

Critical parameters for validating this compound include:

  • Optical Rotation : [α]<sub>D</sub><sup>25</sup> = -27 ± 2° (c = 0.865, NaOH) , confirming enantiopurity.

  • <sup>1</sup>H NMR : Diastereotopic protons at C3 (δ 2.85–3.15 ppm) split into doublets of doublets (J = 14.2 Hz) .

  • HPLC Purity : >99% on a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing enantiomerically pure (S)-2-Hydroxy-3-phenoxypropanoic acid?

  • Methodology : Utilize asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliary-mediated reactions, to ensure enantiopurity. For example, employ lipases or esterases to hydrolyze racemic mixtures selectively, followed by chromatographic purification (e.g., preparative HPLC with chiral columns) .
  • Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC using reference standards listed in pharmacopeial guidelines .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the phenolic ether linkage and stereochemistry.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and carboxylic acid (1700–1725 cm1^{-1}) functional groups .
    • Database Cross-Referencing : Cross-validate spectral data with public databases (e.g., PubChem, DSSTox) using standardized InChIKeys .

Q. What safety protocols are critical for handling this compound in the lab?

  • Exposure Control : Use fume hoods for synthesis steps and monitor airborne concentrations with personal air samplers.
  • Emergency Measures : Ensure access to eyewash stations and emergency showers. Decontaminate skin immediately with water and pH-neutral soap .
  • Training : Follow OSHA standards (29 CFR 1910.1020) for hazard communication and medical surveillance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

  • Multi-Method Validation :

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) with UV-Vis quantification.
  • pKa Determination : Use potentiometric titration or capillary electrophoresis to account for solvent effects .
    • Literature Review : Cross-reference data from peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) and regulatory sources (e.g., ECHA, FDA) .

Q. What strategies are effective for identifying and quantifying degradation products of this compound under accelerated stability conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidative stress (H2 _2O2 _2) .
  • Analytical Workflow :

  • LC-MS/MS : Detect low-abundance impurities (e.g., phenoxy ring oxidation products).
  • GC-MS : Monitor volatile degradation byproducts .

Q. How can computational models predict the biological activity or metabolic pathways of this compound?

  • In Silico Tools :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450).
  • ADMET Prediction : Apply QSAR models in software like Schrödinger or MOE to estimate absorption and toxicity .
    • Data Sources : Retrieve 3D structures from PubChem or DSSTox for modeling .

Q. What advanced techniques are recommended for analyzing enantiomeric impurities in this compound batches?

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases optimized for polar interactions .
  • Nuclear Overhauser Effect (NOE) NMR : Detect diastereomeric contaminants via 1H^1H-NOESY experiments .

Methodological Tables

Application Technique Key Parameters Reference
Enantiopurity ValidationChiral HPLCColumn: Chiralpak AD-H; Mobile Phase: Hexane/IPA (90:10)
Degradation Product AnalysisLC-MS/MSIon Source: ESI; Collision Energy: 20–35 eV
pKa DeterminationCapillary ElectrophoresisBackground Electrolyte: 50 mM Phosphate Buffer (pH 7.4)

Key Considerations for Experimental Design

  • Impurity Profiling : Reference pharmacopeial standards (e.g., EP Impurities K, L, M) for method validation .
  • Data Reproducibility : Document all synthetic steps and analytical conditions in compliance with FDA public domain guidelines .
  • Safety Compliance : Align protocols with OSHA and ECHA exposure limits for phenolic compounds .

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